N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-2-methoxyethanamine
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Overview
Description
N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-2-methoxyethanamine is a chemical compound that features a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-2-methoxyethanamine typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with appropriate alkylating agents. One common method includes the reaction of the amine with 2-methoxyethanamine in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-2-methoxyethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-2-methoxyethanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antibacterial and antifungal properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The benzodioxin moiety is of interest for the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-2-methoxyethanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting bacterial enzymes or disrupting cell membrane integrity. The exact molecular pathways depend on the specific application and target organism or system .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxin-6-amine: A precursor in the synthesis of the target compound.
N-Substituted-N-(2,3-Dihydro-[1,4]benzodioxin-6-yl)-4-acetamidobenzenesulfonamides: Compounds with similar structural features and antibacterial properties.
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone: Another compound with the benzodioxin moiety, used in different chemical applications.
Uniqueness
N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-2-methoxyethanamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its methoxyethanamine moiety differentiates it from other benzodioxin derivatives, providing unique opportunities for chemical modification and application.
Properties
Molecular Formula |
C12H17NO3 |
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Molecular Weight |
223.27 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methoxyethanamine |
InChI |
InChI=1S/C12H17NO3/c1-14-5-4-13-9-10-2-3-11-12(8-10)16-7-6-15-11/h2-3,8,13H,4-7,9H2,1H3 |
InChI Key |
LUZUIIMOGLYQFR-UHFFFAOYSA-N |
Canonical SMILES |
COCCNCC1=CC2=C(C=C1)OCCO2 |
Origin of Product |
United States |
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